Home > Products > Screening Compounds P64639 > Diethylstilbestrol dipropionate
Diethylstilbestrol dipropionate - 130-80-3

Diethylstilbestrol dipropionate

Catalog Number: EVT-264646
CAS Number: 130-80-3
Molecular Formula: C24H28O4
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diethylstilbestrol dipropionate is a synthetic, nonsteroidal estrogen analog. [] It functions as an endocrine disruptor by inhibiting the hypothalamic-pituitary-gonadal axis. [] This disrupts the natural hormonal balance and has been used in various scientific research applications to study the effects of estrogen on different biological processes.

Diethylstilbestrol

    Compound Description: Diethylstilbestrol is a synthetic, nonsteroidal estrogen. It is a known teratogen and carcinogen. Diethylstilbestrol exhibits its effects by inhibiting the hypothalamic-pituitary-gonadal axis, leading to the blockage of testicular testosterone synthesis, a decrease in plasma testosterone levels, and ultimately, chemical castration [].

    Relevance: Diethylstilbestrol is the parent compound of diethylstilbestrol dipropionate. The dipropionate ester enhances the lipophilicity and duration of action of diethylstilbestrol. Both compounds possess estrogenic activity, with diethylstilbestrol dipropionate often preferred clinically due to its prolonged effects [, , , ].

Ethynyl estradiol

    Compound Description: Ethynyl estradiol is a potent synthetic estrogen commonly used in hormonal contraceptives. It exhibits a higher potency compared to estradiol-17β in inducing vitellogenesis [].

    Relevance: Ethynyl estradiol serves as a reference compound in studies investigating the estrogenic potency of diethylstilbestrol dipropionate. Both compounds are classified as estrogens, but ethynyl estradiol demonstrates greater efficacy in inducing vitellogenesis compared to diethylstilbestrol dipropionate [].

Estradiol-17β

    Compound Description: Estradiol-17β is a naturally occurring estrogen hormone primarily produced in the ovaries. It plays a crucial role in female reproductive development and function, influencing various physiological processes [].

    Relevance: Estradiol-17β serves as a benchmark for comparing the estrogenic activity of compounds like diethylstilbestrol dipropionate. Although both compounds demonstrate estrogenic properties, diethylstilbestrol dipropionate is significantly less potent compared to estradiol-17β [].

Moxestrol

    Relevance: Moxestrol acts as a reference compound for assessing the estrogenic potency of diethylstilbestrol dipropionate. Both compounds fall under the category of estrogens, but moxestrol exhibits higher efficacy in inducing vitellogenesis compared to diethylstilbestrol dipropionate [].

Zearalenone

    Relevance: Zearalenone is studied alongside diethylstilbestrol dipropionate in research investigating estrogenic effects. Despite both compounds exhibiting estrogenic activity, diethylstilbestrol dipropionate demonstrates a considerably stronger estrogenic effect compared to zearalenone [].

Hexestrol

  • Relevance: Hexestrol is often mentioned alongside diethylstilbestrol dipropionate in studies exploring estrogenic compounds and their effects [].

Testosterone propionate

  • Relevance: Testosterone propionate is mentioned in a study investigating the effects of diethylstilbestrol dipropionate on lactation. While diethylstilbestrol dipropionate stimulates mammary development and lactation, the study explores whether combining it with testosterone propionate enhances these effects [].

Coumestrol

    Compound Description: Coumestrol is a naturally occurring phytoestrogen found in plants, exhibiting weak estrogenic activity compared to endogenous estrogens [].

    Relevance: Coumestrol is used as a reference point for comparing the estrogenic potency of diethylstilbestrol dipropionate. Even though coumestrol is considered a weak phytoestrogen, diethylstilbestrol dipropionate shows significantly lower estrogenic activity [].

Octamethylcyclotetrasiloxane (D4)

    Compound Description: Octamethylcyclotetrasiloxane is a cyclic siloxane commonly used in various industrial and consumer applications. It possesses weak estrogenic and antiestrogenic activities, but significantly less potent compared to diethylstilbestrol dipropionate [].

    Relevance: Octamethylcyclotetrasiloxane is studied alongside diethylstilbestrol dipropionate to compare their estrogenic and antiestrogenic activities. The study aimed to assess potential endocrine-disrupting effects of D4 by comparing its potency to known estrogenic compounds like diethylstilbestrol dipropionate. Results showed that D4 exhibits significantly weaker estrogenic and antiestrogenic activities compared to diethylstilbestrol dipropionate [].

Source and Classification

Diethylstilbestrol dipropionate is derived from diethylstilbestrol, which was first synthesized in the late 1930s. The compound falls under the classification of small molecules with significant estrogenic activity. It is also categorized as a teratogen, indicating its potential to cause developmental malformations when exposure occurs during pregnancy. The compound has been listed as a known carcinogen, particularly associated with increased risks of certain cancers among those exposed during prenatal development .

Synthesis Analysis

The synthesis of diethylstilbestrol dipropionate typically involves the esterification of diethylstilbestrol with propionic acid or its derivatives. The general reaction can be summarized as follows:

  1. Starting Materials: Diethylstilbestrol (C18_{18}H20_{20}O2_2) and propionic acid (C3_3H6_6O2_2).
  2. Reaction Conditions: The reaction is usually carried out under acidic conditions to facilitate ester formation, often using a catalyst such as sulfuric acid.
  3. Reaction Mechanism:
    • The hydroxyl group of diethylstilbestrol reacts with the carboxylic acid group of propionic acid.
    • Water is eliminated during the formation of the ester bond, resulting in diethylstilbestrol dipropionate.
Diethylstilbestrol+Propionic AcidH+Diethylstilbestrol Dipropionate+H2O\text{Diethylstilbestrol}+\text{Propionic Acid}\xrightarrow{\text{H}^+}\text{Diethylstilbestrol Dipropionate}+\text{H}_2\text{O}

This process typically yields high purity products through careful control of reaction conditions such as temperature and time .

Molecular Structure Analysis

The molecular formula for diethylstilbestrol dipropionate is C24_{24}H28_{28}O4_4, indicating it contains 24 carbon atoms, 28 hydrogen atoms, and 4 oxygen atoms. The structure features two ethyl groups attached to a stilbene backbone, with two propionate side chains esterified to the phenolic hydroxyl groups.

Structural Characteristics

  • Molecular Weight: Approximately 396.48 g/mol.
  • Functional Groups: Includes hydroxyl (-OH) and ester (–COO–) groups.
  • Geometry: The compound exhibits a planar conformation typical of stilbene derivatives, which allows for effective interaction with estrogen receptors.

The structural representation can be visualized through molecular modeling software or chemical databases .

Chemical Reactions Analysis

Diethylstilbestrol dipropionate can undergo several chemical reactions:

  1. Hydrolysis: In aqueous environments or under alkaline conditions, diethylstilbestrol dipropionate can hydrolyze back into diethylstilbestrol and propionic acid.
  2. Degradation: Exposure to heat or light can lead to degradation products that may possess different biological activities or toxicity profiles.
  3. Receptor Binding: As an estrogen analog, it binds to estrogen receptors, influencing gene expression and cellular processes related to growth and reproduction.

These reactions are crucial for understanding both the pharmacological effects and potential environmental impacts of the compound .

Mechanism of Action

Diethylstilbestrol dipropionate exerts its effects primarily through binding to estrogen receptors (ERs), specifically ER alpha and beta. Upon binding, it activates these receptors, leading to:

  • Gene Regulation: Modulation of gene expression involved in reproductive functions, cell proliferation, and differentiation.
  • Endocrine Disruption: Alteration of normal hormonal signaling pathways, which can lead to adverse developmental effects.
  • Inhibition of Gonadal Androgen Production: This results in decreased levels of circulating testosterone and dihydrotestosterone due to feedback mechanisms affecting gonadotropin release.

The potency of diethylstilbestrol dipropionate compared to natural estrogens highlights its significant impact on endocrine functions .

Physical and Chemical Properties Analysis

Key Properties

  • Appearance: White crystalline powder.
  • Melting Point: Approximately 172 °C.
  • Solubility: Limited solubility in water (12 mg/L at 25 °C), but soluble in organic solvents like ethanol and acetone.
  • Log P (Partition Coefficient): Approximately 5.07, indicating high lipophilicity which affects its bioavailability and distribution within biological systems.

These properties are essential for understanding its behavior in pharmaceutical formulations and biological interactions .

Applications

Diethylstilbestrol dipropionate has been utilized in various scientific applications:

Despite its historical significance, the use of diethylstilbestrol dipropionate has declined due to safety concerns related to carcinogenicity and other health risks associated with synthetic estrogens .

Historical Context of DESDP Development & Regulatory Evolution

Emergence as a Synthetic Estrogen Analog in 20th-Century Pharmacology

Diethylstilbestrol dipropionate (DESDP) emerged as a synthetic estrogen derivative following the initial synthesis of its parent compound, diethylstilbestrol (DES), in 1938. DES represented a groundbreaking development in endocrine pharmacology as the first synthetic nonsteroidal estrogen with potent biological activity. Unlike natural estrogens such as estradiol, which were rapidly metabolized when administered orally, DES and its esterified forms like DESDP demonstrated significantly improved oral bioavailability and metabolic stability. This pharmaceutical advantage stemmed from the compound's stilbene structure, which resisted rapid hepatic degradation and allowed for sustained estrogenic effects [4] [5].

The dipropionate esterification of DES served specific pharmaceutical purposes, particularly regarding drug delivery kinetics. By adding propionate groups to the phenolic hydroxyl groups of DES, pharmaceutical chemists created a prodrug with modified absorption characteristics and prolonged duration of action. This esterification strategy effectively delayed the release of active free DES in the body, making DESDP particularly suitable for depot formulations requiring sustained estrogenic effects. The molecular modification exemplified the mid-20th century trend toward optimizing natural hormone structures through synthetic chemistry to enhance therapeutic utility [4] [8].

DESDP's development occurred within a broader context of endocrine research that sought synthetic alternatives to scarce and expensive natural hormones. During the 1940s-1960s, DESDP was investigated for multiple clinical applications, including menopause symptom management, hormone-dependent cancers, and developmental support during pregnancy (though the latter application would later prove tragically misguided). Its chemical stability and relatively straightforward synthesis made it an economically attractive estrogen analog for widespread medical use during this period of pharmaceutical expansion [1] [5].

Table 1: Key Pharmaceutical Characteristics of DES and DESDP

CharacteristicDiethylstilbestrol (DES)Diethylstilbestrol Dipropionate (DESDP)
Molecular TypeSynthetic nonsteroidal estrogenEsterified prodrug of DES
BioavailabilityHigh oral bioavailabilityModified absorption profile
Metabolic StabilityResistant to rapid degradationSlower hydrolysis to active form
Primary AdvantagesPotency, low production costProlonged duration of action
Mid-20th Century ApplicationsMenopause, cancer therapy, pregnancy supportDepot formulations, sustained-release therapies

Transition from Human Therapeutics to Veterinary Applications

The decline of DESDP in human medicine, particularly following the 1971 FDA advisory regarding DES's transplacental carcinogenicity, created an unexpected pathway for its repurposing in veterinary medicine. As regulatory restrictions on DES intensified in human therapeutics, agricultural and veterinary applications emerged as alternative uses where regulatory frameworks were initially less stringent. By the mid-1970s, DESDP was increasingly employed in livestock production systems as a growth promoter, capitalizing on its anabolic effects in ruminants [4] [5].

The compound's application in food animals centered on its ability to enhance feed efficiency and stimulate muscle growth in cattle. Implantable pellets containing DESDP were administered subcutaneously, typically in the ear, providing sustained release of estrogenic compounds that redirected nutrient partitioning toward protein deposition rather than adipose tissue. This practice offered significant economic advantages to beef producers by reducing time to market weight and lowering feed costs per unit of weight gain [5].

The transition from human to veterinary use also encompassed companion animal medicine. DESDP found applications in small animal practice for conditions responsive to estrogen therapy, including urinary incontinence in spayed female dogs and certain hormone-responsive dermatoses. The prolonged activity of the dipropionate ester offered clinical advantages over shorter-acting estrogen formulations by reducing dosing frequency. However, these applications were constrained by the emerging safety concerns that had originally driven DESDP from human medicine, particularly concerns about bone marrow suppression and carcinogenic potential [4].

The veterinary application of DESDP became increasingly controversial as evidence mounted about residue persistence in food products and environmental dispersion through agricultural runoff. These concerns ultimately contributed to more stringent regulations and eventual prohibitions on its use in food animals in many developed countries by the late 1970s. The compound's complex regulatory journey reflects the evolving understanding of endocrine disruptors' environmental impact and the tension between agricultural productivity imperatives and public health concerns [3] [5].

Global Regulatory Shifts Post-1971 FDA Carcinogenicity Advisory

The identification of clear-cell adenocarcinoma in adolescent daughters of women who had taken DES during pregnancy fundamentally altered the global regulatory landscape for DES and its derivatives. Published in 1971, the landmark study by Herbst et al. demonstrated a statistically significant association between prenatal DES exposure and this previously rare vaginal cancer, triggering immediate regulatory responses [1] [2].

The U.S. Food and Drug Administration responded within months by issuing a contraindication advisory specifically prohibiting DES use in pregnancy and classifying it as pregnancy category X (contraindicated during pregnancy). This decisive action reflected the gravity of the teratogenic and carcinogenic findings, marking one of the first instances where transplacental carcinogenicity was recognized in pharmaceutical regulation. The FDA's action established a precedent for how regulatory agencies would handle medications with demonstrated transgenerational effects [1] [4].

Global regulatory responses unfolded unevenly in the aftermath of the FDA advisory:

  • European Responses: The Netherlands implemented labeling changes in 1972, while France delayed significant regulatory action until 1977. The United Kingdom issued warnings through medical journals in 1971 but formalized pregnancy contraindications only in 1973 through the Committee on Safety of Medicines [1].

  • Developing Nations: Regulatory responses were notably delayed in many developing countries, with documented prescription of DES to pregnant women in Latin America through 1976 and isolated cases in Spain as late as 1983. This regulatory lag highlighted disparities in pharmacovigilance capacity and access to emerging safety information [1].

  • Veterinary Restrictions: The 1970s saw progressive bans on DES use in livestock production, beginning with the European Community in 1979 and culminating in a 1991 EU-wide prohibition. These restrictions acknowledged the environmental persistence of DES compounds and their potential for endocrine disruption in wildlife populations [3] [5].

The regulatory shifts were significantly influenced by advocacy from affected populations, particularly through organizations like DES Action. Founded in the United States, this group established international chapters that lobbied for regulatory reforms, promoted patient education, and supported research initiatives into DES-related health complications. Their activism ensured that regulatory agencies recognized the unique challenges of iatrogenic exposure during critical developmental windows [1] [4].

Table 2: Global Regulatory Milestones for DES/DESDP Post-1971

YearJurisdictionRegulatory ActionPrimary Focus
1971United StatesFDA contraindication in pregnancyHuman therapeutics
1972NetherlandsPregnancy warning labelingHuman therapeutics
1973United KingdomCommittee on Safety of Medicines advisoryHuman therapeutics
1977FranceContraindication in pregnancyHuman therapeutics
1979European CommunityBan on growth promotion in livestockVeterinary applications
1983SpainLast documented cessation in pregnancyHuman therapeutics
1991European UnionComplete ban in food animalsVeterinary applications

The regulatory evolution reflected a growing understanding of developmental endocrine disruption and established important precedents for how pharmaceutical agencies evaluate drugs with latent or transgenerational effects. The DES experience directly informed modern regulatory approaches to endocrine-disrupting compounds and their potential impact during vulnerable developmental windows [1] [7].

Compounds Mentioned in Article:

  • Diethylstilbestrol dipropionate
  • Diethylstilbestrol (DES)
  • Estradiol
  • Hexestrol
  • Dienestrol

Properties

CAS Number

130-80-3

Product Name

Diethylstilbestrol dipropionate

IUPAC Name

[4-[(E)-4-(4-propanoyloxyphenyl)hex-3-en-3-yl]phenyl] propanoate

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C24H28O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16H,5-8H2,1-4H3/b22-21+

InChI Key

VZMLEMYJUIIHNF-QURGRASLSA-N

SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)CC)C2=CC=C(C=C2)OC(=O)CC

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)

Synonyms

diethyldioxystilbene dipropionate
diethylstilbestrol dipropionate
diethylstilbestrol dipropionate, (E)-isomer
diethylstilbestrol propionate
Oestro-Gynaedron
Oestrogynaedron
Oroestron
stilbestrol dipropionate

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)CC)C2=CC=C(C=C2)OC(=O)CC

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)CC)/C2=CC=C(C=C2)OC(=O)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.